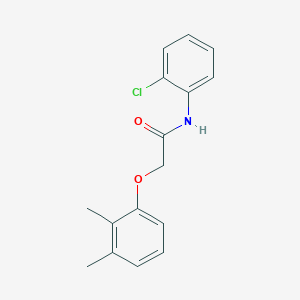

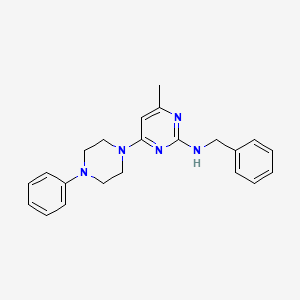

N-(2-ethoxyphenyl)-3-nitrobenzamide

説明

N-(2-ethoxyphenyl)-3-nitrobenzamide is a chemical compound that is part of a class of compounds known for their diverse chemical and physical properties. Its molecular structure and properties have been studied to understand its potential applications and behavior in various environments.

Synthesis Analysis

- Synthesis and Properties : The synthesis of related nitrobenzamide compounds involves various chemical reactions, often characterized by spectroscopic methods such as NMR and X-ray diffraction. For instance, a study on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide described its synthesis and characterization using NMR and X-ray diffraction methods (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

- Molecular Structure Determination : The molecular structure of nitrobenzamide derivatives, including their isomers, has been explored using X-ray crystallography. Studies have revealed different three-dimensional framework structures, highlighting the diverse structural possibilities of these compounds (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Reactions and Properties

- Chemical Reactions : Nitrobenzamides participate in a variety of chemical reactions. For instance, the nitro group in 2,4,6-trinitrobenzamide reacts selectively under certain conditions, demonstrating the compound's reactivity and the potential for chemical modifications (Shkinyova, Dalinger, Molotov, & Shevelev, 2000).

Physical Properties Analysis

- Crystal Structure and Physical Properties : The crystal structure of related compounds such as N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide has been analyzed, providing insights into the physical properties like unit-cell dimensions (Zong & Wang, 2009).

Chemical Properties Analysis

- Chemical Properties and Interactions : The chemical properties, including intermolecular interactions and hydrogen bonding patterns, have been studied in detail. For example, research on isomeric nitrobenzamides has revealed various hydrogen bonding interactions and framework structures (Wardell, Skakle, Low, & Glidewell, 2005).

科学的研究の応用

Corrosion Inhibition

N-(2-ethoxyphenyl)-3-nitrobenzamide derivatives have been studied for their corrosion inhibition properties. Mishra et al. (2018) explored the effects of substituents on N-Phenyl-benzamide derivatives, finding that certain substituents can enhance or decrease the efficiency of these compounds as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the potential of these compounds to act as effective corrosion inhibitors, with variations in efficiency attributed to different substituents (Mishra et al., 2018).

Molecular Interaction and Structural Analysis

Studies on the molecular structure of related benzamide compounds provide insights into their intermolecular interactions and potential applications in materials science. For instance, Karabulut et al. (2014) detailed the synthesis, characterization, and interaction analysis of N-3-hydroxyphenyl-4-methoxybenzamide, revealing the influence of intermolecular interactions on molecular geometry and potential applications in designing materials with specific properties (Karabulut et al., 2014).

Photolabile Protection and Drug Delivery

Compounds structurally related to N-(2-ethoxyphenyl)-3-nitrobenzamide have been investigated for their use in photolabile protecting groups, important in controlled drug delivery systems. Hasan et al. (1997) tested o-Nitrobenzyloxycarbonyl and related groups for the photolabile protection of nucleoside 5'-hydroxyls, finding variations in photodeprotection rates that could be critical for designing drug delivery systems that release drugs upon exposure to light (Hasan et al., 1997).

Biocatalysis and Environmental Applications

Research into biocatalysis and environmental remediation has also seen the application of nitrobenzamide compounds. Wang et al. (2011) explored the conversion of nitrobenzene to aniline using a bioelectrochemical system, demonstrating the potential of these systems in treating pollutants. Although not directly using N-(2-ethoxyphenyl)-3-nitrobenzamide, this study illustrates the broader context in which similar compounds could be used for environmental applications (Wang et al., 2011).

作用機序

“N-(2-ethoxyphenyl)-3-nitrobenzamide” is believed to exert its biological effects through the inhibition of various enzymes and proteins. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and is associated with inflammation and cancer.

Safety and Hazards

特性

IUPAC Name |

N-(2-ethoxyphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-2-21-14-9-4-3-8-13(14)16-15(18)11-6-5-7-12(10-11)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBOJEDXEBZWNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001293860 | |

| Record name | N-(2-Ethoxyphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-3-nitrobenzamide | |

CAS RN |

326884-53-1 | |

| Record name | N-(2-Ethoxyphenyl)-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326884-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001293860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)

![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)

![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5561812.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)

![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)

![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)